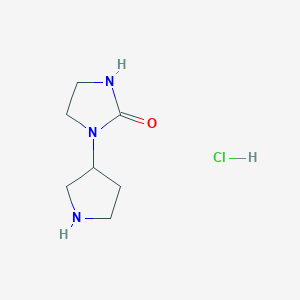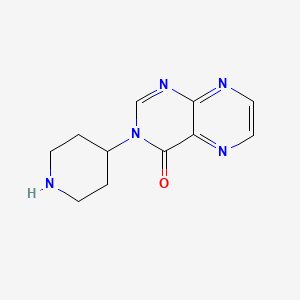
Coenzyme A sodium salt hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Coenzyme A (sodium salt hydrate) is a vital cofactor that plays a significant role in various biochemical reactions. It is essential for the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle. Coenzyme A is involved in numerous metabolic pathways, making it indispensable for cellular function .
作用機序
Target of Action
Coenzyme A sodium salt hydrate, also known as Coenzyme A, primarily targets enzymes involved in various metabolic pathways . It is utilized by about 4% of cellular enzymes . The compound plays a crucial role in the synthesis and oxidation of fatty acids .
Mode of Action
This compound acts as a cofactor for acyl transfer . It facilitates acyl group transfers, especially in fatty acid and lipid metabolism reactions . It is associated with neurodegeneration, autophagy, protein acetylation, and signal transduction .
Biochemical Pathways
This compound is essential for the tricarboxylic acid cycle, also known as the citric acid cycle or Krebs cycle . This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy. Furthermore, this compound is vital for the synthesis and oxidation of fatty acids .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its bioavailability and distribution in the body.
Result of Action
The action of this compound results in the facilitation of enzymatic acyl-group transfer reactions and supports the synthesis and oxidation of fatty acids . It is involved in the mechanisms of a wide variety of enzymes . In the presence of this compound, organic carboxylic acids form acyl-Coenzyme A thioesters, which facilitates enzyme recognition .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is suitable for cell culture , suggesting that it functions optimally in controlled environments that mimic physiological conditions.
生化学分析
Biochemical Properties
Coenzyme A sodium salt hydrate acts as a cofactor in acyl-group transfer reactions. It interacts with a variety of enzymes, proteins, and other biomolecules to facilitate these reactions. For instance, it is essential for the tricarboxylic acid cycle and the synthesis and oxidation of fatty acids. This compound facilitates the transfer of acyl groups, which is critical in fatty acid and lipid metabolism reactions. It is also associated with neurodegeneration, autophagy, protein acetylation, and signal transduction .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by participating in cell signaling pathways, gene expression, and cellular metabolism. For example, it is involved in the regulation of platelet aggregation and vasoconstriction. The compound’s role in acyl-group transfer reactions is crucial for maintaining cellular homeostasis and metabolic balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It facilitates enzymatic acyl-group transfer reactions and supports the synthesis and oxidation of fatty acids. In the presence of this compound, organic carboxylic acids form acyl-CoA thioesters, which are recognized by enzymes. This interaction is essential for the oxidation of pyruvate in the citric acid cycle and other metabolic events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is typically stored at -20°C to maintain its stability. Over time, its effects on cellular function can be observed in both in vitro and in vivo studies. Long-term effects may include changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may support normal metabolic functions, while higher doses could potentially lead to toxic or adverse effects. Threshold effects and toxicity levels are important considerations in these studies. For instance, the acyl-CoA formed from xenobiotic carboxylic acids can add to the compound’s toxicity, leading to cellular metabolic dysfunction .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the tricarboxylic acid cycle and fatty acid metabolism. It interacts with enzymes such as pyruvate dehydrogenase and carboxylase, which are essential for the oxidation of pyruvate and the synthesis of fatty acids. The compound’s role in acyl-group transfer reactions is critical for maintaining metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation. The compound’s distribution is essential for its function in metabolic pathways and cellular processes .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications may direct the compound to particular organelles, such as mitochondria and peroxisomes. This localization is crucial for its role in metabolic pathways and enzymatic reactions .
準備方法
Coenzyme A (sodium salt hydrate) is synthesized from pantothenic acid (vitamin B5) through a five-step process that requires adenosine triphosphate (ATP). The steps include phosphorylation, cysteine addition, decarboxylation, and adenosine triphosphate-dependent phosphorylation . Industrial production methods often involve microbial fermentation, where genetically engineered microorganisms produce the compound in large quantities .
化学反応の分析
Coenzyme A (sodium salt hydrate) undergoes various types of reactions, including:
Acyl Transfer Reactions: Facilitates the transfer of acyl groups in fatty acid and lipid metabolism.
Oxidation and Reduction: Participates in the oxidation of pyruvate and fatty acids.
Substitution Reactions: Forms acyl-CoA thioesters with organic carboxylic acids.
Common reagents and conditions used in these reactions include adenosine triphosphate, cysteine, and pantothenic acid. Major products formed from these reactions are acyl-CoA derivatives, which are crucial for metabolic processes .
科学的研究の応用
Coenzyme A (sodium salt hydrate) has extensive applications in scientific research:
Chemistry: Used in enzymatic assays to study acyl transfer reactions.
Biology: Essential for studying metabolic pathways and enzyme mechanisms.
Medicine: Investigated for its role in neurodegeneration, autophagy, and protein acetylation.
Industry: Utilized in the production of fatty acids and other biochemical compounds
類似化合物との比較
Coenzyme A (sodium salt hydrate) is unique due to its role in acyl group transfer reactions. Similar compounds include:
Succinyl Coenzyme A (sodium salt): Involved in the citric acid cycle.
Acetyl Coenzyme A: Plays a role in the synthesis and oxidation of fatty acids.
Coenzyme A (hydrate): Similar in function but differs in hydration state
Coenzyme A (sodium salt hydrate) stands out due to its widespread involvement in metabolic pathways and its essential role in cellular function.
特性
CAS番号 |
55672-92-9 |
|---|---|
分子式 |
C21H35N7NaO16P3S |
分子量 |
789.5 g/mol |
IUPAC名 |
sodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C21H36N7O16P3S.Na/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);/q;+1/p-1/t11-,14-,15-,16+,20-;/m1./s1 |
InChIキー |
FPPFJMWMEFOUTR-BLPRJPCASA-M |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O.O.[Na+] |
異性体SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCS)O.[Na+] |
正規SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O.[Na+] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1434412.png)



![(2,2-Difluoropropyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B1434420.png)
![N-(cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434421.png)
![N-methyl-1-(7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434422.png)
![2,5-Diazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B1434427.png)
![3-(piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1434428.png)


![Ethyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1434432.png)
